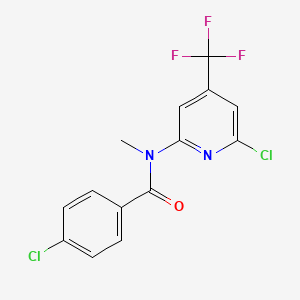
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide
Descripción general
Descripción
“4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide” is a chemical compound with the molecular formula C13H6Cl3F3N2 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide”, involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group, a pyridine ring, and a trifluoromethyl group . The presence of these groups contributes to its unique physicochemical properties .Aplicaciones Científicas De Investigación
Molecular Stability and Reactivity
Research has shown that compounds related to 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide demonstrate significant stability and reactivity, which can be attributed to the nature of substituents at the ylide carbanion and pyrimidinium cation moieties. These properties allow these compounds to serve as nucleophilic reagents and 1,3-dipoles in chemical reactions, offering potential applications in synthetic organic chemistry (Moldoveanu & Mangalagiu, 2005).
Supramolecular Complexes
The introduction of halogen atoms, like chlorine, into supramolecular complexes has been found to produce polymorphic compounds with various mesophases, affecting their thermal stability and mesomorphic behavior. This suggests potential applications in the development of new materials with tailor-made thermal and optical properties (Alamro et al., 2021).
Luminescent Materials
Lanthanide complexes involving planar aromatic tridentate nitrogen ligands have shown potential as luminescent building blocks for triple-helical structures, indicating applications in the creation of new luminescent materials for various technological applications (Piguet et al., 1993).
Polymer Synthesis
The synthesis of soluble polyimides derived from aromatic diamine monomers containing pyridine and fluorine shows significant promise. These polyimides display excellent solubility, thermal stability, and amorphous nature, suggesting their application in the production of high-performance polymers for advanced technological applications (Zhang et al., 2007).
Catalytic Applications
The development of fluorinated copoly(pyridine ether imide)s from aromatic diamine and dianhydrides has been explored, showing these materials possess high thermal stability, excellent mechanical properties, and low dielectric constants. These properties indicate their potential use in electronics and materials science (Zhou et al., 2018).
Direcciones Futuras
The future directions for the use of TFMP derivatives, including “4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide”, are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c1-21(13(22)8-2-4-10(15)5-3-8)12-7-9(14(17,18)19)6-11(16)20-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUCIRQKBHGREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



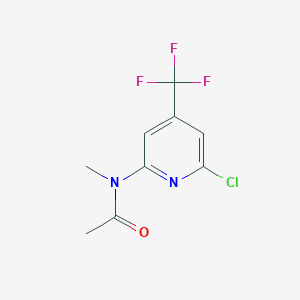
![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)
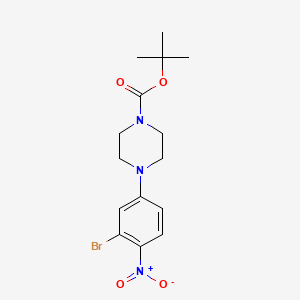
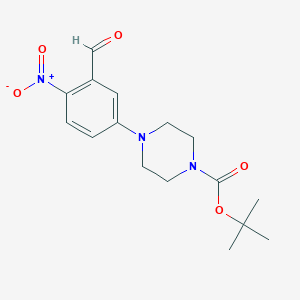
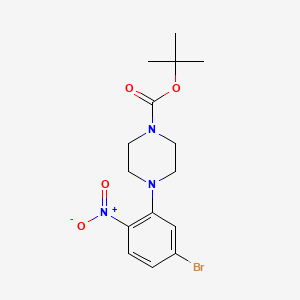
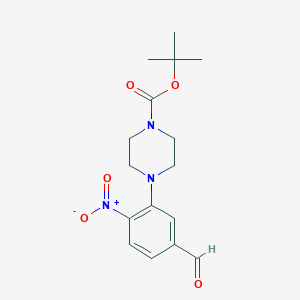
![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)
![N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401725.png)
![Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401726.png)
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401728.png)
![4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401734.png)
![[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401737.png)
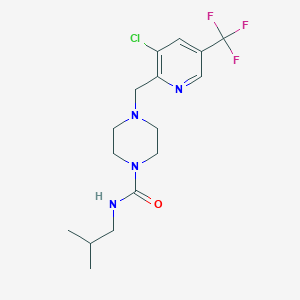
![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1401739.png)